The synthesis of (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid can be performed through various methods involving the functionalization of naphthyridine derivatives.
The molecular structure of (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid can participate in various chemical reactions:
Studies indicate that derivatives of naphthyridine exhibit anticancer and antimicrobial activities, suggesting that this compound may have similar therapeutic potentials.
The physical and chemical properties of (5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid include:
Property | Value |
---|---|
Molecular Weight | 219.20 g/mol |
Melting Point | Approximately 150°C |
Solubility | Soluble in water and ethanol |
pKa | Approximately 4.0 |
These properties indicate that the compound is moderately polar due to the carboxylic acid group, affecting its solubility profile.
(5-Oxo-1,6-naphthyridin-6(5H)-YL)acetic acid has potential applications in various fields:
The 1,6-naphthyridine core serves as a versatile molecular platform for designing inhibitors targeting dysregulated kinases and epigenetic regulators. Its significance stems from:
Kinase Inhibition Selectivity: The planar bicyclic system effectively occupies the adenine-binding pocket of protein kinases, with hydrogen bonding interactions mediated by the lactam carbonyl (C2=O) and nitrogen atoms (N1, N6). Derivatives like the FGFR4 inhibitor 19g (IC₅₀ = 5.30 nM) exemplify the scaffold's capacity for achieving high kinome selectivity. This compound potently suppressed colorectal cancer proliferation and migration by blocking FGFR4-mediated phosphorylation of FAK, AKT, and ERK signaling effectors [4]. Modifications at the C8 position (e.g., substituted phenyl groups) and N1 (e.g., piperidinylpropyl) proved critical for optimizing FGFR4 binding and cellular activity.
Microbial Pathogen Targeting: Recent investigations demonstrate the scaffold's utility beyond oncology. Saturated 1,6-naphthyridine-fused quinazolinones exhibit potent sub-micromolar inhibition of Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. The pharmacophoric model established for these compounds highlights the essentiality of the fused tetracyclic system and specific substituents on microsomal stability and antiamoebic activity [6].
Structure-Activation Relationships: The degree of unsaturation between C3-C4 significantly influences biological target engagement. Analysis of >17,000 compounds reveals that ~70% of biologically active 1,6-naphthyridin-2(1H)-ones possess a C3-C4 double bond (e.g., compound 13), correlating with enhanced rigidity and affinity for tyrosine kinases. Conversely, saturated derivatives (C3-C4 single bond; e.g., compound 14) more frequently target G-protein-coupled receptors and nuclear receptors, potentially due to increased conformational flexibility facilitating allosteric interactions [9].
Table 1: Therapeutic Targets of 1,6-Naphthyridine Derivatives
Biological Target | Compound Example | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Key Structural Features |
---|---|---|---|---|
Fibroblast Growth Factor Receptor 4 (FGFR4) | 19g | 5.30 nM | Colorectal Cancer | N1-Propylpiperidine, C8-Cyanophenyl |
Discoidin Domain Receptor 2 (DDR2) | Pyridopyrimidinone derivatives | <100 nM | Lung Cancer | C7-Amino, C3-Vinyl |
Naegleria fowleri | (±)-trans-57b | Sub-µM | Antiamoebic | Saturated tetracyclic fusion, C4-Hydroxy |
β3-Adrenergic Receptor | Hydroxymethyl pyrrolidines | Not reported | Overactive Bladder | N1-Hydroxyethyl, C3-Acrylamide |
The acetic acid moiety appended to the 1,6-naphthyridin-5-one core significantly expands the scaffold's target repertoire to include nuclear receptors—ligand-activated transcription factors governing critical metabolic and inflammatory processes. Structure-function analyses reveal:
Acid Group as a Hydrogen-Bond Network Anchor: The carboxylic acid functionality serves as a crucial recognition element, forming salt bridges and hydrogen bonds with conserved arginine/lysine residues within nuclear receptor ligand-binding domains (LBDs). This mimics interactions observed with endogenous acidic ligands (e.g., retinoids, fatty acids, prostaglandins). Molecular docking studies suggest optimal positioning occurs when the planar naphthyridine core engages in hydrophobic contacts and π-stacking within the LBD pocket, while the acetic acid side chain extends toward the polar activation function-2 (AF-2) region [9].
Substituent Effects on Receptor Subtype Selectivity: Strategic modification of the core structure directs selectivity toward specific nuclear receptor families:
Table 2: Nuclear Receptor Modulation via (5-Oxo-1,6-naphthyridin-6(5H)-yl)acetic Acid Derivatives
Position Modified | Exemplary Substituents | Primary Nuclear Receptor Target | Biological Effect | Prevalence in Patents |
---|---|---|---|---|
N1 | H, Methyl, Phenyl, Propyl | RXRα, PPARγ | Glucose homeostasis, Inflammation reduction | High (~50% patents) |
C3-C4 Bond | Single bond (sp³ C4), Double bond (sp² C4) | LXRβ (single bond preferred) | Cholesterol efflux promotion | Medium (~30% patents) |
C5/C8 | H, Fluoro, Methoxy, Methyl | Pan-PPAR, RXR | Selectivity tuning, Reduced lipophilicity | Increasing |
Acetic Acid Moiety | Amides, Esters, Bioisosteres | RARβ, FXR | Prodrug strategies, Membrane permeability | Emerging |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3